molecular formula C20H24N2O2 B2611453 N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE CAS No. 880073-51-8

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE

Cat. No.: B2611453
CAS No.: 880073-51-8
M. Wt: 324.424
InChI Key: JFDYTWHJPIJCJR-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group and a butanamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-(4-methylphenyl)butanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-4-aminobenzamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-tolylsulfonyldiamide
  • N,N-Dimethyl-N’- (4-methylphenyl)sulfamide
  • N,N-Dimethyl-N’- (4-methylphenyl)formamidine

Uniqueness

N,N-DIMETHYL-4-[4-(4-METHYLPHENYL)BUTANAMIDO]BENZAMIDE is unique due to its specific structural features, such as the combination of a dimethylamino group and a butanamido group attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(4-methylphenyl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-7-9-16(10-8-15)5-4-6-19(23)21-18-13-11-17(12-14-18)20(24)22(2)3/h7-14H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDYTWHJPIJCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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